(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine
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Overview
Description
(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine is a heterocyclic compound that features a tetrazole ring fused to a triazine ring, with a methoxy group at the 7-position and a hydrazine moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a methoxy-substituted triazine precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of catalysts or reagents like sodium azide or ammonium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of (7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit specific enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine: Lacks the methoxy group, which may affect its reactivity and biological activity.
(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-amine: Similar structure but with an amine group instead of a hydrazine moiety, leading to different chemical and biological properties.
(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-methylhydrazine:
Uniqueness
The presence of both a methoxy group and a hydrazine moiety in (7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C4H6N8O |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(7-methoxytetrazolo[1,5-a][1,3,5]triazin-5-yl)hydrazine |
InChI |
InChI=1S/C4H6N8O/c1-13-4-7-2(8-5)6-3-9-10-11-12(3)4/h5H2,1H3,(H,6,8,9,11) |
InChI Key |
PRATWIJLWRJWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=NN=NN21)NN |
Origin of Product |
United States |
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